molecular formula C20H15ClFNO B5741115 N-(4-chloro-2-fluorophenyl)-2,2-diphenylacetamide CAS No. 546071-65-2

N-(4-chloro-2-fluorophenyl)-2,2-diphenylacetamide

Cat. No. B5741115
CAS RN: 546071-65-2
M. Wt: 339.8 g/mol
InChI Key: DVPPSMPDLJULHE-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)-2,2-diphenylacetamide, also known as CFDP, is a chemical compound that has been widely studied for its potential applications in scientific research. CFDP is a member of the diphenylacetamide family of compounds, which are known for their diverse range of biological activities. In

Mechanism of Action

N-(4-chloro-2-fluorophenyl)-2,2-diphenylacetamide acts by binding to specific target proteins in the body, altering their function and leading to a range of biological effects. The exact mechanism of action of N-(4-chloro-2-fluorophenyl)-2,2-diphenylacetamide is not fully understood, but it is thought to involve modulation of neurotransmitter release and synaptic transmission in the brain.
Biochemical and Physiological Effects:
N-(4-chloro-2-fluorophenyl)-2,2-diphenylacetamide has a number of biochemical and physiological effects in the body, including modulation of neurotransmitter release, inhibition of voltage-gated sodium channels, and activation of GABA(A) receptors. N-(4-chloro-2-fluorophenyl)-2,2-diphenylacetamide has also been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

N-(4-chloro-2-fluorophenyl)-2,2-diphenylacetamide has several advantages for lab experiments, including its high potency and selectivity for specific targets. However, N-(4-chloro-2-fluorophenyl)-2,2-diphenylacetamide also has limitations, including its potential for off-target effects and toxicity at high doses.

Future Directions

There are several future directions for research on N-(4-chloro-2-fluorophenyl)-2,2-diphenylacetamide, including the development of more selective and potent analogs, the investigation of its potential as a treatment for other neurological disorders, and the exploration of its mechanism of action at the molecular level. Additionally, further studies are needed to fully understand the safety and toxicity profile of N-(4-chloro-2-fluorophenyl)-2,2-diphenylacetamide in humans.

Synthesis Methods

N-(4-chloro-2-fluorophenyl)-2,2-diphenylacetamide can be synthesized using a variety of methods, including the reaction of 4-chloro-2-fluoroaniline with 2,2-diphenylacetic acid in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI). Other methods include the use of palladium-catalyzed coupling reactions or Suzuki-Miyaura cross-coupling reactions.

Scientific Research Applications

N-(4-chloro-2-fluorophenyl)-2,2-diphenylacetamide has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. N-(4-chloro-2-fluorophenyl)-2,2-diphenylacetamide has been shown to have activity against a number of different targets, including the GABA(A) receptor, voltage-gated sodium channels, and the dopamine transporter. N-(4-chloro-2-fluorophenyl)-2,2-diphenylacetamide has also been studied for its potential as a treatment for anxiety, depression, and other psychiatric disorders.

properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClFNO/c21-16-11-12-18(17(22)13-16)23-20(24)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPPSMPDLJULHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701219980
Record name N-(4-Chloro-2-fluorophenyl)-α-phenylbenzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701219980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-2-fluorophenyl)-2,2-diphenylacetamide

CAS RN

546071-65-2
Record name N-(4-Chloro-2-fluorophenyl)-α-phenylbenzeneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=546071-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Chloro-2-fluorophenyl)-α-phenylbenzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701219980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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